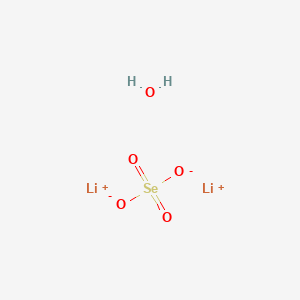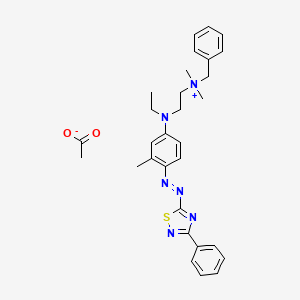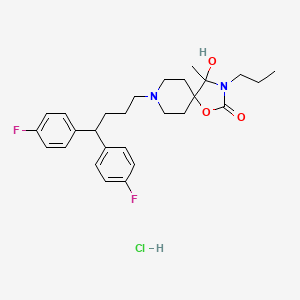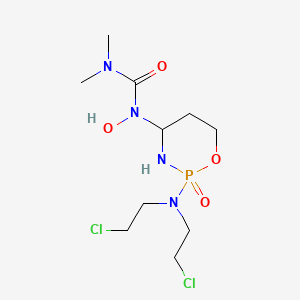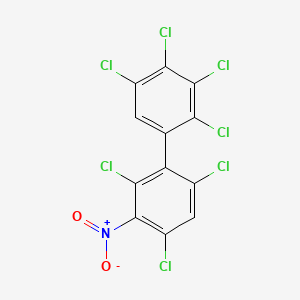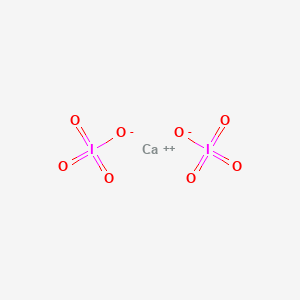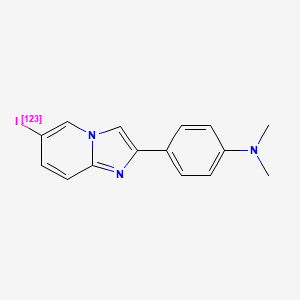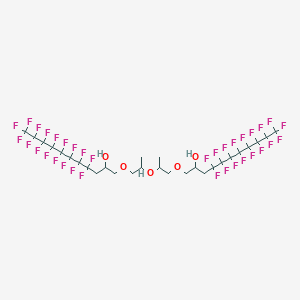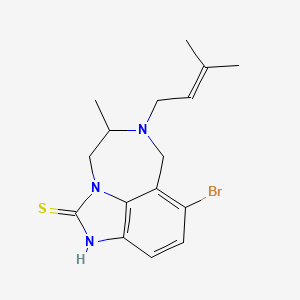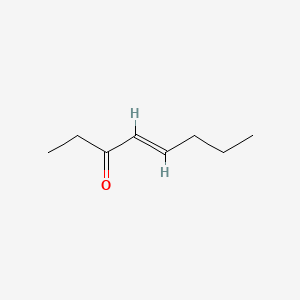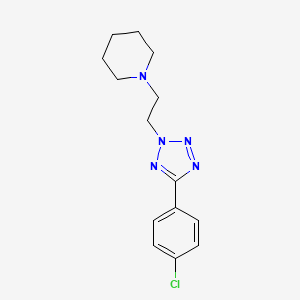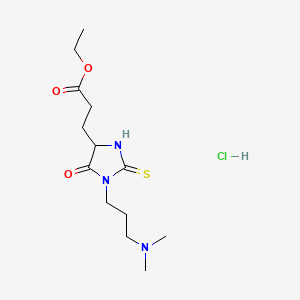
4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (±)- is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are a class of 5-membered ring heterocycles structurally related to imidazolidine . This compound is characterized by its unique structure, which includes an imidazolidine ring, a propionic acid moiety, and a dimethylamino propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (±)- typically involves the following steps:
Formation of the Imidazolidine Ring: This can be achieved by treating a 1,2-diaminoalkane with an alcohol, aldehyde, or carboxylic acid at high temperatures.
Introduction of the Propionic Acid Moiety: This step involves the amidation of the imidazolidine ring with a suitable carboxylic acid derivative.
Addition of the Dimethylamino Propyl Group: This can be done through a substitution reaction where the imidazolidine ring is reacted with a dimethylamino propyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (±)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo and thioxo groups to hydroxyl and thiol groups, respectively.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl or thiol derivatives.
Scientific Research Applications
4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (±)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (±)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it may interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A related compound with a similar ring structure but different functional groups.
Imidazolidine: A diamine formally derived by the addition of four hydrogen atoms to imidazole.
Imidazolidinone: Oxo derivatives of imidazoline, featuring a saturated C3N2 nucleus.
Uniqueness
4-Imidazolidinepropionic acid, 1-(3-(dimethylamino)propyl)-5-oxo-2-thioxo-, ethyl ester, hydrochloride, (±)- is unique due to its specific combination of functional groups and its potential applications in various fields of research and industry. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific investigation.
Properties
CAS No. |
86503-33-5 |
|---|---|
Molecular Formula |
C13H24ClN3O3S |
Molecular Weight |
337.87 g/mol |
IUPAC Name |
ethyl 3-[1-[3-(dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]propanoate;hydrochloride |
InChI |
InChI=1S/C13H23N3O3S.ClH/c1-4-19-11(17)7-6-10-12(18)16(13(20)14-10)9-5-8-15(2)3;/h10H,4-9H2,1-3H3,(H,14,20);1H |
InChI Key |
PIDPIEFQZFGKKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1C(=O)N(C(=S)N1)CCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


